molecular formula C19H20N2O3 B2686821 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide CAS No. 1260925-36-7

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

Cat. No.: B2686821
CAS No.: 1260925-36-7
M. Wt: 324.38
InChI Key: LTYLBDSHODNTBX-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition reaction with 2-methylphenylamine to yield the final product, this compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide include other cyano-substituted amides and phenyl derivatives. Examples include:

  • 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
  • 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and dimethoxyphenyl groups

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of an intermediate compound through the reaction of 2,5-dimethoxybenzaldehyde and 2-methylphenylamine. This intermediate undergoes cyanoethylation using acrylonitrile to yield the final product. The following table summarizes the key steps in the synthesis:

StepReaction DescriptionReagents
1Formation of Schiff base2,5-Dimethoxybenzaldehyde + 2-Methylphenylamine
2CyanoethylationAcrylonitrile
3PurificationRecrystallization or chromatography

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Several studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cells, with IC50 values indicating potent activity. The following table outlines some findings from these studies:

Cell LineIC50 (µM)Reference
HCT-15 (Colon Carcinoma)<10
MCF-7 (Breast Cancer)<15
A549 (Lung Cancer)<20

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within cells:

  • Electrophilic Interactions : The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
  • Lipophilicity : The methoxy groups enhance the compound's lipophilicity, facilitating its penetration into cell membranes.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against various cancer cell lines showed that it induced apoptosis in a dose-dependent manner. The researchers used flow cytometry to analyze cell cycle distribution and found significant accumulation of cells in the G1 phase, indicating cell cycle arrest.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. The results indicated that it exhibited substantial antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYLBDSHODNTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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